![molecular formula C13H21N3 B1291026 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline CAS No. 915707-49-2](/img/structure/B1291026.png)
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
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Overview
Description
“3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline” is a chemical compound with the molecular formula C13H21N3 . It has a molecular weight of 219.33 g/mol .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline” includes a 1,4-diazepane ring attached to an aniline group via a methylene bridge . The InChI code for this compound is InChI=1S/C13H21N3/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11,14H2,1H3
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.33 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s XLogP3-AA value is 1.2, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 32.5 Ų .
Scientific Research Applications
Synthetic Routes and Biological Activities
1,4-Diazepines are recognized for their significant medicinal importance, leading to active research in their synthesis, reactions, and biological evaluation. These compounds are associated with a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The versatility in synthetic schemes for 1,4-diazepine derivatives allows for the exploration of their potential uses in pharmaceutical industries. Research concludes that these compounds hold a pivotal role due to their extensive biological activities, making them candidates for further exploration in medicinal chemistry (Rashid et al., 2019).
Environmental Impact and Transformation
The environmental occurrence, fate, and transformation of benzodiazepine derivatives, including their persistence and removal in water treatment processes, are subjects of ongoing research. Studies have demonstrated the presence of benzodiazepine derivatives in various water sources, highlighting the challenges in their removal through conventional treatment methods. This research underscores the importance of developing comprehensive strategies for the effective elimination of these compounds from the environment, indicating a significant area of application for scientific research in environmental science and public health (Kosjek et al., 2012).
Analytical Techniques in Forensic and Clinical Toxicology
Recent advances in analytical methodologies for detecting drugs of abuse in biological samples have been noteworthy. The utilization of Dried Blood Spot (DBS) techniques for the qualitative and quantitative analysis of common drugs, including several benzodiazepines and their metabolites, represents a significant leap forward in forensic and clinical toxicology. This methodology offers a promising approach for routine analysis in forensic cases, highlighting the role of scientific research in enhancing the accuracy and efficiency of drug detection (Ververi et al., 2022).
Mechanism of Action
- BZ2 receptors are widely distributed in the central nervous system (CNS) and play a crucial role in modulating neuronal excitability .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSQWJKEPUOCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640268 |
Source
|
Record name | 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline | |
CAS RN |
915707-49-2 |
Source
|
Record name | 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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